Quercetin 3-sulfate is a sulfated derivative of quercetin, a flavonoid known for its antioxidant properties and presence in various fruits and vegetables. This compound plays a significant role in metabolic studies and has garnered interest for its potential health benefits.
Quercetin 3-sulfate is primarily derived from the metabolism of quercetin, which is abundant in foods such as onions, apples, and berries. It can also be synthesized in laboratory settings using enzymatic methods.
Quercetin 3-sulfate belongs to the class of flavonoids, specifically the flavonols. It is categorized as a sulfated flavonoid due to the presence of a sulfate group attached to the 3-position of the quercetin structure.
The synthesis of quercetin 3-sulfate can be achieved through various methods, including:
The synthesis typically involves monitoring the reaction via high-performance liquid chromatography (HPLC) to track the formation of sulfated products. Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Quercetin 3-sulfate has a molecular formula of C15H11O7S. The sulfate group is attached to the third carbon of the quercetin backbone, impacting its chemical behavior and biological activity.
Quercetin 3-sulfate undergoes various chemical reactions typical for flavonoids:
The stability of quercetin 3-sulfate during reactions is influenced by factors such as pH, temperature, and the presence of other reactants or catalysts.
The biological activity of quercetin 3-sulfate is largely attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. The mechanism involves:
Studies have shown that sulfated flavonoids like quercetin 3-sulfate exhibit enhanced bioavailability compared to their non-sulfated counterparts due to improved solubility and absorption characteristics .
Quercetin 3-sulfate has several applications in scientific research:
The formation of quercetin 3-sulfate(2−) involves distinct sulfation mechanisms across biological kingdoms. In plants, this conjugation occurs primarily via cytosolic sulfotransferases (SOTs) that utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfonate donor. Chemical synthesis approaches demonstrate that quercetin reacts optimally with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex in dioxane, yielding at least eight distinct quercetin sulfate isomers, including the 3-O-sulfate derivative [1]. This reaction proceeds through nucleophilic attack by the flavonoid hydroxyl group on the sulfur atom of PAPS, resulting in sulfur-oxygen bond formation and concomitant release of 3'-phosphoadenosine 5'-phosphate (PAP) [7].
Mammalian systems employ soluble sulfotransferases (SULTs) for quercetin sulfation, predominantly in hepatic and intestinal tissues. Human SULT isoforms—particularly SULT1A1, SULT1E1, and SULT1B1—catalyze position-specific sulfation of dietary quercetin absorbed in the gastrointestinal tract. Unlike the chemical synthesis approach, enzymatic sulfation in mammals demonstrates strict regiospecificity, with the 3-position being a preferred site of conjugation due to its chemical accessibility and spatial compatibility with the SULT active site [1] [6]. The resulting quercetin 3-sulfate(2−) is a major plasma metabolite in humans, detectable after consumption of quercetin-rich foods [6] [8].
Table 1: Enzymatic Systems Catalyzing Quercetin 3-Sulfate Formation
Biological System | Enzyme Class | Sulfate Donor | Position Specificity | Optimal pH |
---|---|---|---|---|
Plant Cytosol (Flaveria spp.) | Flavonol-specific SOTs | PAPS | 3-OH > 7-OH | 6.5-7.5 |
Mammalian Liver | SULT1A subfamily | PAPS | Strictly 3-OH | 7.0-7.5 |
Chemical Synthesis | Sulfur trioxide complex | N/A | Non-specific | N/A |
Sulfotransferases achieve remarkable regiospecificity through structurally conserved catalytic domains that recognize both the flavonoid substrate and PAPS cofactor. Plant sulfotransferases from Flaveria chloraefolia and Flaveria bidentis possess four highly conserved sequence regions (I-IV) that form the PAPS-binding pocket. Region II contains a catalytically essential histidine residue (His⁸⁵ in F. chloraefolia) that acts as a catalytic base, accepting the proton from quercetin's 3-hydroxyl group during sulfonate transfer [3] [7]. This histidine residue is evolutionarily conserved across plant and mammalian sulfotransferases, underscoring a shared catalytic mechanism despite divergent biological functions [9].
Structural determinants of substrate specificity have been elucidated through enzyme kinetics and mutagenesis studies. The flavonol 3-sulfotransferase from Flaveria exhibits a deep hydrophobic binding cleft that accommodates the flavonoid C-ring, with hydrogen-bonding interactions stabilizing the 3-hydroxyl group in proximity to the catalytic histidine. This spatial arrangement sterically hinders sulfation at adjacent positions (e.g., 5-OH or 7-OH), explaining the preferential 3-O-sulfation observed in vivo [3] [7]. Mammalian SULT1A enzymes employ a "gating loop" mechanism that dynamically opens and closes the substrate-binding pocket, further enhancing position specificity for the 3-hydroxyl group while excluding bulkier substituents [9].
The position of sulfation significantly influences the physicochemical properties and biological activity of the conjugate. Quercetin 3-sulfate(2−) exhibits greater water solubility (log P ≈ 0.65) compared to the aglycone (log P ≈ 1.5) due to the introduction of a charged anionic group at physiological pH [8]. This modification reduces membrane permeability but enhances renal clearance and plasma distribution, making it the predominant circulating form in mammals after quercetin ingestion [1] [6].
Quercetin 3-sulfate(2−) undergoes complex metabolic trafficking involving enterohepatic recirculation and microbial biotransformation. Following intestinal absorption and hepatic conjugation, quercetin 3-sulfate enters systemic circulation where it reaches peak plasma concentrations within 1-2 hours post-ingestion. The conjugate is actively transported into hepatocytes via organic anion-transporting polypeptides (OATPs), where it may undergo further phase II metabolism, including O-methylation catalyzed by catechol-O-methyltransferase (COMT) to form methyl-quercetin sulfates [1] [4].
A significant fraction (≈30%) of quercetin 3-sulfate is excreted via biliary secretion into the duodenum, initiating enterohepatic recirculation. Within the colonic lumen, gut microbiota express sulfatases that hydrolyze the sulfate moiety, regenerating free quercetin aglycone. This microbial desulfation reaction is catalyzed primarily by Bacteroides and Clostridium species, which produce aryl sulfatases with broad substrate specificity [1] [4]. The liberated aglycone may then undergo microbial ring fission to form phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid) or serve as a substrate for re-conjugation in enterocytes, establishing a cyclical metabolic loop that prolongs quercetin's biological residence [4].
Simultaneously, colonic microorganisms can further transform quercetin 3-sulfate through alternative pathways. Certain Lactobacillus strains express sulfotransferases capable of generating bis- and tris-sulfated derivatives, including quercetin 3,3'-bissulfate and quercetin 3,4'-bissulfate [6] [10]. These highly polar conjugates are poorly absorbed and primarily excreted in feces, completing the metabolic cycle initiated by dietary quercetin ingestion.
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